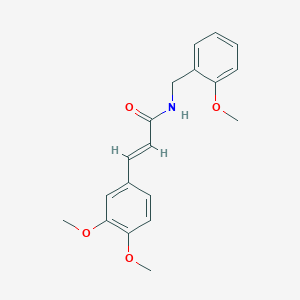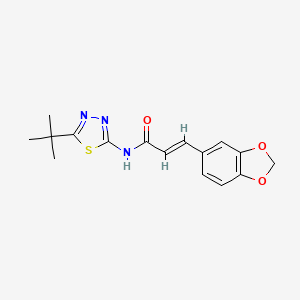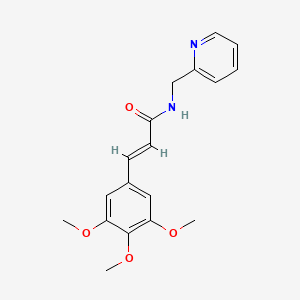
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a benzodioxin moiety, and a pyrrolidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting with a suitable precursor such as butyl hydrazine and carbon disulfide, the thiadiazole ring can be formed through cyclization reactions.
Synthesis of the Benzodioxin Moiety: This can be achieved by reacting catechol with appropriate reagents to form the 1,4-benzodioxin structure.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an amine and a suitable carbonyl compound.
Coupling Reactions: The final step involves coupling the thiadiazole, benzodioxin, and pyrrolidine intermediates under specific conditions, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole and benzodioxin moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiadiazole and benzodioxin rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, depending on its interaction with biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole and benzodioxin moieties could play a role in binding to molecular targets, while the pyrrolidine ring might influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide: can be compared with other thiadiazole derivatives, benzodioxin compounds, and pyrrolidine carboxamides.
Thiadiazole Derivatives: Compounds like 2-amino-5-butyl-1,3,4-thiadiazole.
Benzodioxin Compounds: Molecules such as 1,4-benzodioxin-2-carboxylic acid.
Pyrrolidine Carboxamides: Examples include 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22N4O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O4S/c1-2-3-4-16-21-22-19(28-16)20-18(25)12-9-17(24)23(11-12)13-5-6-14-15(10-13)27-8-7-26-14/h5-6,10,12H,2-4,7-9,11H2,1H3,(H,20,22,25) |
InChI Key |
NQHQHVOGXASXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one](/img/structure/B11011183.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][1-(2-methoxyethyl)-1H-indol-2-yl]methanone](/img/structure/B11011197.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B11011198.png)
![1-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-proline](/img/structure/B11011224.png)


![2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11011230.png)
![2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(propan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11011231.png)

![[4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone](/img/structure/B11011238.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11011256.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11011263.png)
![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-3,4-dimethoxybenzamide](/img/structure/B11011268.png)
